methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies for Methyl 2s,4s 4 Hydroxypyrrolidine 2 Carboxylate
Functional Group Interconversions at the Hydroxyl Moiety
The hydroxyl group at the C4 position is a key site for introducing structural diversity. Its conversion into a good leaving group is a common first step for nucleophilic substitution reactions, enabling the introduction of various other functionalities with inverted stereochemistry.
Sulfonylation (e.g., Tosylation, Mesylation) for Activation
Activation of the C4 hydroxyl group is frequently achieved through sulfonylation, converting the alcohol into a sulfonate ester, which is an excellent leaving group. This transformation is typically performed by reacting the N-protected hydroxyproline derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base.
For instance, the hydroxyl group of N-Boc-protected (2S,4S)-4-hydroxy-L-proline can be converted to a tosylate. ed.ac.uk This tosylation step is crucial for subsequent nucleophilic substitution reactions, often proceeding with an inversion of stereochemistry at the C4 position. Similarly, tosylation of a related Boc-protected alcohol has been reported using p-toluenesulfonyl chloride in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, resulting in high yields. researchgate.net Mesylation is another common strategy; for example, an alcohol can be treated with methanesulfonyl chloride and triethylamine in dichloromethane to produce the corresponding mesylate, which is then used for azidation without purification. google.com
These activation methods are fundamental for preparing precursors for a variety of proline analogues.
| Sulfonylating Agent | Typical Base | Purpose | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine, DABCO | Activation of the hydroxyl group for nucleophilic substitution. | ed.ac.ukresearchgate.net |
| Methanesulfonyl chloride (MsCl) | Triethylamine (NEt3) | Formation of a mesylate leaving group for subsequent reactions like azidation. | google.com |
Introduction of Azide and Subsequent Reduction to Amine Functionalities
Following activation of the hydroxyl group, a common transformation is the introduction of an azide moiety via nucleophilic substitution with an azide salt, such as sodium azide (NaN₃). google.com This reaction typically proceeds with inversion of configuration (Sₙ2 mechanism), converting the (4S)-hydroxyl derivative into a (4R)-azido derivative. For example, a mesylated pyrrolidine (B122466) derivative can be reacted with sodium azide in dimethylformamide (DMF) to yield the azido compound. google.com Another approach involves using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions to directly convert the hydroxyl group to an azide with stereochemical inversion. nih.gov
The resulting azido group is a versatile functional handle. It can be readily reduced to a primary amine, providing access to 4-aminopyrrolidine derivatives. A wide range of reagents can be employed for this reduction, offering chemoselectivity in the presence of other functional groups. organic-chemistry.org Common methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. nih.gov
Staudinger Reaction: Treatment with a phosphine, such as triphenylphosphine (PPh₃), followed by hydrolysis.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts such as cobalt(II) chloride (CoCl₂) or tin(IV) 1,2-benzenedithiolate can be effective. organic-chemistry.org
Other Systems: A variety of other systems, including FeCl₃/NaI and dichloroindium hydride, have also been successfully used for the reduction of azides to amines. organic-chemistry.orgresearchgate.net
This two-step sequence of azidation and reduction is a powerful method for synthesizing chiral 4-amino-L-proline derivatives, which are valuable components in peptide chemistry and drug discovery.
Modifications and Protection Strategies at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is another key site for modification. Its nucleophilicity allows for both diversification of the scaffold through alkylation and protection to prevent unwanted side reactions during transformations at other parts of the molecule.
N-Alkylation Reactions for Scaffold Diversification
N-alkylation of the pyrrolidine nitrogen introduces substituents that can significantly alter the biological and physical properties of the resulting molecule. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. General methods for the N-alkylation of secondary amines often utilize catalysts such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands to convert secondary amines into tertiary amines. organic-chemistry.org This transformation is crucial for creating a diverse library of pyrrolidine-based compounds for various applications.
Introduction and Removal of Protecting Groups (e.g., Boc, Cbz, Fmoc)
To perform selective chemistry on the hydroxyl or carboxylate groups, the pyrrolidine nitrogen is typically protected. The choice of protecting group is critical and depends on its stability under subsequent reaction conditions and the ease of its removal. The most common N-protecting groups for this scaffold are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Introduction of Protecting Groups:
Boc Group: The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium hydroxide (B78521) or DMAP. researchgate.netchemicalbook.com
Cbz Group: The Cbz group is stable to acidic conditions and is removed by catalytic hydrogenolysis. It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. organic-chemistry.org
Fmoc Group: The Fmoc group is base-labile and is commonly used in solid-phase peptide synthesis. It can be introduced using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. organic-chemistry.org
Removal of Protecting Groups: The selective removal of these protecting groups is a cornerstone of synthetic strategy.
Boc Deprotection: The Boc group is typically cleaved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). reddit.com Other methods include using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave irradiation. researchgate.netresearchgate.net
Cbz Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org An alternative method involves using NaBH₄ with catalytic Pd-C in methanol (B129727), which generates hydrogen in situ. researchgate.netsemanticscholar.org
Fmoc Deprotection: The Fmoc group is readily removed by treatment with a weak base. A solution of 20% piperidine in DMF is the standard reagent for this purpose in solid-phase peptide synthesis. researchgate.netnih.gov
| Protecting Group | Abbreviation | Typical Introduction Reagent | Typical Cleavage Condition | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA in DCM) | researchgate.netreddit.comresearchgate.net |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | organic-chemistry.orgresearchgate.net |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Basic (e.g., 20% Piperidine in DMF) | organic-chemistry.orgresearchgate.net |
Transformations of the Carboxylate Ester Group
The methyl ester group provides another handle for synthetic transformations, although it is generally less reactive than the other functional groups. The primary transformations of the carboxylate ester are hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.
Hydrolysis of the methyl ester to the free carboxylic acid is a common step, particularly when the pyrrolidine derivative is to be incorporated into a larger molecule via amide bond formation. This is typically achieved under basic conditions, for example, by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent. nih.gov
Alternatively, the ester can be reduced to the corresponding primary alcohol, (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine. This transformation is usually accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reduction opens up further possibilities for derivatization at the C2 position.
Saponification and Carboxylic Acid Formation
The hydrolysis of the methyl ester in methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This saponification is typically achieved by treatment with a base, such as lithium hydroxide. acs.org The resulting (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid is a crucial intermediate for subsequent reactions, particularly amide bond formation.
For instance, N-(tert-butoxycarbonyl)-(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid can be converted to its (2S,4S) diastereomer. ed.ac.uk This process involves an intramolecular Mitsunobu reaction to form a bicyclic lactone, which is then hydrolyzed with lithium hydroxide to yield N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid. ed.ac.uk This multi-step synthesis highlights the utility of saponification in achieving stereochemical control.
Detailed below are examples of reaction conditions for the saponification of related hydroxyproline derivatives.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| (2S,4R)-N-Boc-4-hydroxy-L-proline bicyclic lactone | Lithium hydroxide | (2S,4S)-N-Boc-4-hydroxy-L-proline | 71% (over two steps) ed.ac.uk |
| Mitsunobu esterification product of N-Boc-4-hydroxyproline with 4-nitrobenzoic acid | Lithium hydroxide | Inverted alcohol (4S-hydroxyproline derivative) | Not specified acs.org |
Amide Bond Formation and Peptide Coupling Methodologies
The carboxylic acid derived from the saponification of this compound is a key substrate for amide bond formation. This reaction is fundamental in peptide synthesis and the creation of various other amide-containing molecules. researchgate.net The general principle involves the activation of the carboxylic acid, which then reacts with an amine to form the amide bond. researchgate.net
A variety of coupling reagents are employed to facilitate this transformation, including phosphonium and aminium salts like BOP, PyBOP, HBTU, and HATU. sigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species, such as an OBt or OAt ester, which readily reacts with the amine. sigmaaldrich.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or when trying to prevent side reactions like racemization. sigmaaldrich.com
For example, solid-phase peptide synthesis (SPPS) often utilizes these coupling methodologies to incorporate hydroxyproline residues into peptide chains. google.com The synthesis of peptides containing a proline or hydroxyproline residue near the C-terminus can be challenging, and specialized strategies have been developed to address this. google.com
The following table summarizes common peptide coupling reagents and their characteristics.
| Coupling Reagent | Activated Species | Key Features |
|---|---|---|
| BOP, PyBOP, HBTU | OBt esters | Widely used for routine SPPS and solution synthesis. sigmaaldrich.com |
| HATU, PyAOP, HCTU, PyClocK | OAt and O-6-ClBt esters | More reactive than OBt esters; efficient for difficult couplings. sigmaaldrich.com |
| COMU, PyOxim | Oxyma esters | Newer reagents with high efficiency. sigmaaldrich.com |
Introduction of Halogenated Substituents
The introduction of halogen atoms, particularly fluorine and chlorine, onto the pyrrolidine ring of hydroxyproline derivatives can significantly influence the molecule's conformational properties and biological activity. acs.orgnih.gov Halogenation can alter the ring pucker and the trans:cis amide bond ratio in a stereochemistry-dependent manner. acs.org
One common method for introducing a halogen involves the displacement of a hydroxyl group. For instance, protected 4-hydroxyproline (B1632879) derivatives can be treated with triphenylphosphine and carbon tetrachloride to replace the hydroxyl group with a chlorine atom. nih.gov This reaction proceeds with an inversion of stereochemistry.
Fluorination can be achieved using reagents like morpholinosulfur trifluoride. ed.ac.uk The stereochemical outcome of this reaction can be controlled by the choice of protecting groups and reaction conditions. For example, the use of a sterically bulky tert-butyl ester can prevent intramolecular side reactions and lead to the formation of a single diastereomer. ed.ac.uk
The table below provides examples of halogenation reactions on hydroxyproline derivatives.
| Starting Material | Reagents | Product | Key Outcome |
|---|---|---|---|
| Protected (2S,4R)-4-hydroxyproline derivative | Triphenylphosphine, Carbon Tetrachloride | (2S,4S)-4-chloroproline derivative | Inversion of stereochemistry at C4. nih.gov |
| N-Boc-(2S,4R)-4-hydroxy-L-proline t-butyl ester | Morpholinosulfur trifluoride | cis-4-fluoro-L-proline derivative | Complete inversion of configuration. ed.ac.uk |
Applications of Methyl 2s,4s 4 Hydroxypyrrolidine 2 Carboxylate As a Chiral Building Block in Advanced Chemical Sciences
Construction of Complex Organic Molecules and Heterocyclic Systems
The inherent stereochemistry of methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate makes it a crucial starting material for the diastereoselective synthesis of complex molecules. Its pyrrolidine (B122466) scaffold is a common motif in numerous natural products and pharmacologically active compounds. Synthetic chemists utilize this chiral pool starting material to construct intricate molecular architectures, including various heterocyclic systems. The hydroxyl and carboxylate functionalities provide convenient handles for further chemical modifications, allowing for the elaboration of the core structure into more complex targets. A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed in enantiomerically pure form from commercially available starting materials with excellent diastereoselectivity. researchgate.net
Role in Natural Product Synthesis and Analog Design
The pyrrolidine ring system is a fundamental component of many natural products. Consequently, this compound is a key intermediate in the total synthesis of these compounds and in the design of their analogs for structure-activity relationship studies.
Synthetic Approaches to Kainoid Analogues
Kainoids are a class of natural products that exhibit potent neuroexcitatory activity. The synthesis of kainoid analogues is of significant interest for neuropharmacological research. nih.govresearchgate.net this compound can serve as a precursor to the pyrrolidine core of these molecules. For instance, a unified stereoselective synthesis of 4-substituted kainoids has been reported, starting from trans-4-hydroxy-L-proline, a closely related compound. researchgate.net This approach allows for late-stage modification of the C4 substituent, enabling the creation of a diverse range of kainic acid analogs. researchgate.net A range of 4-arylsulfanyl-substituted kainoids has been synthesized in a parallel fashion via mesylate displacement on a derivative of trans-4-hydroxy-L-proline. nih.govresearchgate.net
Preparation of Polyhydroxylated Pyrrolidines and Indolizidines
Polyhydroxylated pyrrolidines and indolizidines are important classes of compounds, many of which are potent glycosidase inhibitors with potential therapeutic applications. The chiral nature of this compound makes it an ideal starting material for the stereocontrolled synthesis of these polyhydroxylated heterocyclic systems. The existing stereocenters on the pyrrolidine ring guide the stereochemistry of subsequent reactions, allowing for the precise installation of additional hydroxyl groups.
Development of Biologically Active Compounds and Pharmaceutical Intermediates
The structural features of this compound are frequently found in biologically active molecules, making it a valuable intermediate in the pharmaceutical industry.
Precursors for Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix. nih.gov Their overactivity is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases. nih.govwikipedia.org Consequently, MMP inhibitors are a significant area of drug discovery. wikipedia.org The pyrrolidine scaffold is a common feature in the design of potent and selective MMP inhibitors. For example, the synthesis of a new matrix metalloproteinase type-2 and type-9 inhibitor incorporated a (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid moiety. While this is the opposite stereoisomer at the 4-position, it highlights the utility of the hydroxypyrrolidine-2-carboxylate scaffold in this area.
| Compound Type | Key Structural Feature | Therapeutic Target | Reference |
|---|---|---|---|
| Hydroxamate-based inhibitors | Hydroxamate group (-CONHOH) that binds to the zinc atom in the MMP active site. | Various MMPs | wikipedia.org |
| Pyrimidine-based inhibitors | Pyrimidine core structure. | Selective for MMP-2, MMP-9, and MT1-MMP. | wikipedia.org |
| Carbamoyl phosphonate (B1237965) inhibitors | Carbamoyl phosphonate zinc binding group. | Affects MMP-2 and MMP-9. | wikipedia.org |
Intermediates in the Synthesis of PD-L1 Antagonists
Programmed cell death-ligand 1 (PD-L1) is an immune checkpoint protein that can be overexpressed on tumor cells, leading to immune evasion. researchgate.net Small molecule inhibitors of the PD-1/PD-L1 interaction are a promising area of cancer immunotherapy. researchgate.netnih.gov In the design and synthesis of novel PD-L1 antagonists, various heterocyclic scaffolds are explored. While direct use of this compound was not explicitly detailed in the provided context, related pyrrolidine derivatives are utilized. For instance, in the synthesis of certain PD-L1 antagonists, (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid and (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid were employed, showcasing the importance of the substituted pyrrolidine-2-carboxylic acid framework in developing these inhibitors. acs.org
| Inhibitor Scaffold | Key Interaction | Significance | Reference |
|---|---|---|---|
| Triaryl scaffold | Inhibits PD-1/PD-L1 interaction. | BMS-202 and BMS-1166 show excellent inhibitory potency. | nih.gov |
| Benzamide derivatives | Amide group forms a hydrogen bond with Ala121. | Compound D2 exhibited better activity than BMS-202. | nih.gov |
| 2-hydroxy-4-phenylthiophene-3-carbonitrile | Acts as a PD-L1 antagonist. | Structural similarities to Bristol-Myers Squibb's small molecule inhibitors. | acs.org |
Components in the Synthesis of Pyrrolidine-Containing Drugs (e.g., Meropenem (B701), Ertapenem (B1671056), Zofenopril)
The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of many drugs. This compound and its close derivatives serve as indispensable starting materials for the synthesis of the pyrrolidine-containing side chains of several key pharmaceuticals, ensuring the correct spatial orientation of substituents.
Meropenem: This broad-spectrum carbapenem (B1253116) antibiotic features a pyrrolidine side chain that is crucial for its antibacterial activity. The synthesis of this side chain often commences from a derivative of (2S,4S)-4-hydroxypyrrolidine. A common synthetic route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce the desired thio functionality. For instance, (2S,4S)-1-carboxy-4-mercaptopyrrolidine derivatives are key intermediates in the synthesis of the meropenem side chain. patsnap.com The stereochemistry at the C2 and C4 positions of the pyrrolidine ring is established early in the synthesis, originating from the chiral pool, and is vital for the final drug's efficacy.
Ertapenem: Similar to meropenem, ertapenem is another carbapenem antibiotic that possesses a pyrrolidine-based side chain. The synthesis of this side chain also relies heavily on chiral precursors derived from 4-hydroxy-L-proline. nih.govresearchgate.netnih.gov The synthetic strategy typically involves the protection of the amine and carboxylic acid functionalities of a (2S,4R)-4-hydroxy-L-proline derivative, followed by modification of the hydroxyl group to introduce the necessary thio-substituent. nih.gov An efficient one-pot synthesis of the 2-aminocarbonylpyrrolidin-4-ylthio-containing side chain of ertapenem has been developed starting from N-(O,O-diisopropyl phosphoryl)-trans-4-hydroxy-L-proline. researchgate.net
Zofenopril (B1663440): This angiotensin-converting enzyme (ACE) inhibitor contains a 4-(phenylthio)-L-proline moiety. google.com The synthesis of this key structural component can be achieved from derivatives of 4-hydroxy-L-proline. The synthesis involves the conversion of the hydroxyl group to a thioether. A common method for synthesizing zofenopril involves the use of N-acetyl-L-oxyproline, which is then subjected to a series of reactions including esterification, chlorosulfonation, and thiophenyl substitution to yield (cis)-4-thiophenyl-L-proline hydrochlorate. chemicalbook.com This intermediate is then coupled with (S)-3-(benzoyl sulfenyl)-2-methylpropanoic acid to form zofenopril. chemicalbook.com
The following table summarizes the key pyrrolidine-based intermediates derived from or related to this compound in the synthesis of these drugs.
| Drug | Key Pyrrolidine Intermediate | Synthetic Utility |
| Meropenem | (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-(N,N-dimethylcarbamoyl)-4-mercapto-pyrrolidine | Precursor to the critical pyrrolidine side chain. patsnap.comacanthusresearch.comnih.gov |
| Ertapenem | 3-[[[(2S,4S)-4-Mercapto-1-(4-nitrobenzyloxy)carbonyl-2-pyrrolidinyl]carbonyl]amino]benzoic acid | Key intermediate for the side chain, synthesized from a 4-hydroxy-L-proline derivative. nih.gov |
| Zofenopril | (cis)-4-thiophenyl-L-proline hydrochlorate | Essential building block for the final drug structure. chemicalbook.com |
Building Blocks for Anti-Glycation Agents
Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins or lipids and are implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.govjppres.com Consequently, the development of inhibitors of AGE formation is a significant therapeutic strategy.
While direct studies on the anti-glycation activity of this compound are not extensively reported, the pyrrolidine scaffold is a feature of various compounds with demonstrated anti-glycation properties. The antioxidant capacity of a molecule is often correlated with its ability to inhibit glycation. researchgate.net Research has shown that various natural and synthetic compounds containing heterocyclic rings can inhibit the formation of AGEs. nih.gov For instance, certain flavonoids and alkaloids have shown potent anti-glycation activity. science.govoncodesign-services.com
The hydroxypyrrolidine structure offers several features that could be exploited in the design of anti-glycation agents. The hydroxyl group can be a site for derivatization to introduce functionalities known to possess antioxidant or dicarbonyl trapping capabilities. Furthermore, the rigid pyrrolidine ring can serve as a scaffold to present these functional groups in a specific spatial orientation to interact with the intermediates in the glycation pathway. The development of novel pyrrolidine derivatives as potential anti-glycation agents is an active area of research.
Application in Proteolysis-Targeting Chimeras (PROTACs) Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology has emerged as a powerful new therapeutic modality.
The design of a PROTAC involves three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The pyrrolidine scaffold, particularly derivatives of (2S,4R)-4-hydroxyproline, has become a cornerstone in the design of ligands for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design.
The hydroxyl group at the C4 position of the proline ring is crucial for binding to the VHL protein. In many VHL ligands, this hydroxyl group forms a key hydrogen bond with the protein. This compound, with its (4S) stereochemistry, provides the incorrect diastereomer for direct use in the most common VHL ligands, which typically require the (2S,4R) configuration. However, the (2S,4S) isomer can be a valuable starting material for the synthesis of other stereoisomers or for exploring novel binding modes. The synthesis of VHL ligands often involves the use of (2S,4R)-1-acetyl-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
The pyrrolidine ring serves as a rigid scaffold, and its substituents can be modified to optimize binding affinity and selectivity for the E3 ligase. The linker attachment point on the pyrrolidine ring is also a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conformational Analysis and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Design
The three-dimensional conformation of a molecule is paramount to its biological activity. The rigid, non-planar structure of the pyrrolidine ring in this compound makes it an excellent scaffold for constraining the conformation of appended functional groups, which is a key strategy in medicinal chemistry to enhance potency and selectivity. nih.gov
Conformational Analysis: The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring, particularly the hydroxyl group at C4 and the carboxylate at C2, significantly influence the preferred conformation. nih.gov Computational modeling and NMR spectroscopic techniques are powerful tools for studying the conformational preferences of hydroxypyrrolidine derivatives. nih.gov These studies have shown that intramolecular hydrogen bonding between the hydroxyl group and other functionalities can play a crucial role in stabilizing specific conformations. nih.gov Understanding the conformational landscape of this chiral building block and its derivatives is essential for designing molecules that can adopt the optimal geometry for binding to their biological targets.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to the process of drug discovery and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. nih.gov The pyrrolidine scaffold has been the subject of extensive SAR studies across a wide range of therapeutic targets. mdpi.com
Key aspects of SAR for pyrrolidine-based compounds include:
Stereochemistry: The stereochemistry at each chiral center of the pyrrolidine ring is often critical for activity. In many cases, only one diastereomer will exhibit the desired biological effect.
Substitution Pattern: The nature and position of substituents on the pyrrolidine ring have a profound impact on activity. For example, in the design of certain enzyme inhibitors, a hydroxyl group at the C4 position may be essential for binding, while in other cases, it may be detrimental.
Ring Conformation: As discussed above, the conformation of the pyrrolidine ring can influence how the substituents are presented to the biological target. Modifications that alter the ring pucker can lead to significant changes in activity.
The following table provides a general overview of SAR considerations for pyrrolidine-based compounds.
| Structural Feature | Impact on Biological Activity | Example |
| Stereochemistry at C2 and C4 | Often critical for target binding and potency. | The specific (2S,4S) stereochemistry is essential for the synthesis of certain drug side chains. |
| Hydroxyl Group at C4 | Can form key hydrogen bonds with the target protein. | Crucial for the binding of VHL ligands in PROTACs. |
| Carboxylate Group at C2 | Can be a site for linker attachment or can interact with the target. | Often esterified or converted to an amide in drug synthesis. |
| Ring Puckering | Influences the spatial orientation of substituents. | Can be modulated by the nature and position of substituents to optimize binding. |
Analytical and Spectroscopic Characterization Methodologies in Research on Methyl 2s,4s 4 Hydroxypyrrolidine 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules, including derivatives of methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
¹H and ¹³C NMR: One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. For instance, in the characterization of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride, a derivative, the ¹H NMR spectrum shows a distinct signal for the proton attached to the fluorine-bearing carbon (H4) as a doublet of triplets, a result of coupling to both the fluorine atom and adjacent protons. ed.ac.uk The ¹³C NMR spectrum for the same compound shows the carbon attached to fluorine as a doublet due to one-bond C-F coupling (¹J C-F), a characteristic feature that confirms the position of fluorination. ed.ac.uk
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is an exceptionally sensitive and informative technique. researchgate.net It offers a wide chemical shift range and is highly sensitive to the local electronic environment, making it an excellent tool for confirming the successful incorporation of fluorine and for studying reaction mechanisms. researchgate.netrsc.orgrsc.org The absence of background interference in ¹⁹F NMR spectra simplifies analysis, providing a clear window into the fluorinated parts of the molecule. rsc.org
Table 1: Example NMR Data for (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride ed.ac.uk Spectra recorded in CD₃OD
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
|---|---|---|---|---|
| ¹H | 5.44 | dt | 52.1, 3.6 | H-4 |
| ¹H | 4.65–4.59 | m | - | H-2 |
| ¹H | 3.74 | ddd | 20.0, 13.5, 1.5 | H-5a |
| ¹H | 3.56 | ddd | 35.7, 13.5, 3.6 | H-5b |
| ¹H | 2.78–2.58 | m | - | H-3 |
| ¹³C | 169.5 | s | - | C=O |
| ¹³C | 91.5 | d | ¹JC-F = 177.2 | C-4 |
| ¹³C | 58.2 | s | - | C-2 |
| ¹³C | 52.0 | d | ²JC-F = 24.0 | C-5 |
| ¹³C | 35.4 | d | ²JC-F = 22.0 | C-3 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF, LC-MS/MS)
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used to confirm the molecular weight of synthesized derivatives. ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the precise determination of the molecular mass. ed.ac.uk High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. For example, the HRMS (ESI) analysis of a fluorinated derivative yielded an [M+H]⁺ ion at m/z 134.0611, which corresponded to the calculated value of 134.0612 for the formula C₅H₉FNO₂, confirming its composition. ed.ac.uk
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique, particularly useful for the analysis of a wide range of molecules. researchgate.netyoutube.com It involves embedding the analyte in a matrix material, which absorbs laser energy and facilitates the ionization of the analyte, typically forming singly charged ions. youtube.comresearchgate.net This method is known for its simplicity, speed, and reliability, and it can provide molecular weight information as well as structural data from observed fragment ions. researchgate.net
Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) becomes a powerful tool for analyzing complex mixtures and identifying specific compounds. The first mass spectrometer selects a parent ion of interest, which is then fragmented, and the resulting daughter ions are analyzed by the second mass spectrometer. This process provides a fragmentation fingerprint that is highly specific to the compound's structure.
Table 2: Predicted m/z Adducts for Methyl 4-hydroxypyrrolidine-2-carboxylate uni.lu
| Adduct | Mass to Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 146.08118 |
| [M+Na]⁺ | 168.06312 |
| [M+K]⁺ | 184.03706 |
| [M+NH₄]⁺ | 163.10772 |
| [M-H]⁻ | 144.06662 |
| [M+HCOO]⁻ | 190.07210 |
Chromatographic Methods for Purity Assessment and Stereoisomeric Separation
Chromatography is essential for both assessing the purity of a sample and for separating different components within a mixture, particularly stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. For chiral molecules like the derivatives of this compound, Chiral HPLC is indispensable for separating enantiomers and determining the enantiomeric purity of a sample. uhplcs.com
The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.com These phases are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. uhplcs.comchromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most widely used and effective for a broad range of chiral compounds. chromatographyonline.com The development of a robust chiral HPLC method is critical in pharmaceutical research to ensure that a drug substance consists of the desired enantiomer, as different enantiomers can have vastly different biological activities. uhplcs.comnih.gov Method validation typically involves assessing linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of chemical reactions. scientificlabs.co.uk By spotting a small amount of the reaction mixture onto a TLC plate at different time points, chemists can visually track the consumption of the starting material and the formation of the product. news-medical.net The completion of a reaction is often marked by the complete disappearance of the spot corresponding to the starting material. news-medical.net TLC is also used for a preliminary assessment of product purity and to determine the optimal solvent system for purification by column chromatography. nih.gov Visualization of spots can be achieved under UV light if the compounds are UV-active, or by using various chemical staining reagents that react to produce colored spots. labinsights.nl
Optical Activity Measurements (e.g., Specific Rotation, Circular Dichroism)
Since this compound and its derivatives are chiral, they are optically active, meaning they rotate the plane of polarized light. Measuring this optical activity is a key method for characterizing these compounds.
Specific Rotation ([α]): The measurement of optical rotation using a polarimeter is a fundamental technique for characterizing chiral substances. The specific rotation is a physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). khanacademy.org It is used to confirm the identity of a synthesized enantiomer by comparing the measured value to a literature value. The sign (+ or -) of the rotation indicates the direction in which the light is rotated, and the magnitude is characteristic of the compound's structure. For example, a synthesized derivative, N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid, was confirmed by its specific rotation of [α]D –38.5, which matched the literature value. ed.ac.uk
Circular Dichroism (CD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide more detailed stereochemical information than simple optical rotation. nih.govuantwerpen.be These methods measure the differential absorption of left and right circularly polarized light. The resulting spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution. uantwerpen.be By comparing experimentally measured VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined unambiguously. uantwerpen.be
Table 3: Example Specific Rotation Data for Hydroxypyrrolidine Derivatives ed.ac.uk
| Compound | Specific Rotation [α]D | Concentration (c) | Solvent |
|---|---|---|---|
| (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride | -13.9 | 0.1 | MeOH |
| N-(tert-butoxycarbonyl)-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | -38.5 | 0.3 | MeOH |
| Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | -7.0 | 0.1 | CHCl₃ |
Computational and Theoretical Studies in Support of Chemical Research on Pyrrolidine Derivatives
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are essential computational techniques for understanding how a ligand, such as a pyrrolidine (B122466) derivative, might interact with a biological target like a protein or enzyme. These methods predict the preferred orientation and binding affinity of one molecule to another.
In a study on a closely related compound, 1-(Tert-Butyl) 2-Methyl (2S, 4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate, molecular docking was used to analyze its potential binding with the cyclooxygenase (COX) enzyme. researchgate.net Such simulations involve several key steps:
Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein (receptor) and the ligand are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site or "active site" on the protein.
Conformational Sampling: The simulation software explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring and Ranking: A "scoring function" is used to estimate the binding affinity for each pose. This function calculates a score based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The poses are then ranked, with the lowest energy score typically representing the most stable and likely binding mode.
For pyrrolidine derivatives, these simulations can identify key interactions, such as hydrogen bonds formed by the hydroxyl group or electrostatic interactions involving the ester and the nitrogen atom. The results provide a structural basis for a molecule's biological activity and can guide the rational design of new derivatives with improved potency or selectivity. nih.govmdpi.com
| Parameter | Description | Role in Docking Simulation |
| Binding Affinity | The strength of the interaction between the ligand and its target, often expressed in kcal/mol. | Predicts the potency of the ligand; a lower value indicates stronger binding. |
| Hydrogen Bonds | A non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Key stabilizing interactions that anchor the ligand in the binding site. |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Contribute significantly to the overall binding energy. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the predicted binding pose to a known experimental pose, assessing the accuracy of the docking protocol. |
Quantum Chemical Calculations (e.g., Gaussian Calculation) for Molecular Structure, Stability, and Interactions
Quantum chemical calculations, often performed with software like Gaussian, provide highly detailed information about the electronic structure of a molecule. nih.gov Methods such as Density Functional Theory (DFT) are widely used to calculate molecular geometries, energies, and various electronic properties. arabjchem.orgmdpi.com
For methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, these calculations can:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.
Calculate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. arabjchem.org
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents or biological targets. nih.gov
Determine Thermodynamic Properties: Parameters like the enthalpy of formation and Gibbs free energy can be calculated, providing insights into the molecule's stability and the feasibility of chemical reactions. mdpi.com
Studies on the pyrrolidine ring have utilized various DFT functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*) to analyze its energetic and geometrical features. arabjchem.orgunito.it These calculations have shown that dispersion interactions are essential for accurately predicting the stability of different conformers. unito.it
| Property | Description | Significance for Pyrrolidine Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; higher energy indicates a better electron donor. arabjchem.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy indicates a better electron acceptor. arabjchem.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. taylorfrancis.com |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. arabjchem.org |
| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons. | Helps quantify the electrophilic nature of the molecule. taylorfrancis.com |
Prediction of Reactivity and Stereochemical Outcomes in Complex Transformations
Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions, particularly those involving the formation of new stereocenters. By modeling the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies, which determine the reaction rate and product distribution.
For the synthesis of pyrrolidine derivatives, computational studies have been used to understand and predict stereoselectivity in various reactions:
Aza-Cope-Mannich Reactions: Theoretical investigations of this tandem reaction to form substituted pyrrolidines have focused on mapping the energy profiles of key steps. These studies analyze how factors like Lewis acid catalysts and bulky substituents on the starting material influence the activation barriers for different stereoisomeric pathways, thereby controlling the final stereochemical outcome. emich.eduacs.org
Enantioselective Aza-Michael Reactions: In the synthesis of pyrrolidines via aza-Michael cyclization catalyzed by a chiral phosphoric acid, computational modeling has been used to rationalize the high enantioselectivity. By comparing the transition state energies for the competing reaction pathways, researchers successfully predicted an enantiomeric ratio that closely matched experimental results. whiterose.ac.uk
Proline-Catalyzed Aldol (B89426) Reactions: DFT calculations have been employed to explore the origins of stereoselectivity in aldol reactions catalyzed by proline and its derivatives. These studies analyze the transition state structures, revealing that subtle differences in the catalyst's structure, such as the puckering of the pyrrolidine ring, can significantly influence which product enantiomer is favored. researchgate.net
These predictive capabilities are crucial for optimizing reaction conditions to favor the desired stereoisomer, which is often the only biologically active form of a molecule. emich.edu This is particularly relevant for transformations starting from 4-hydroxyproline (B1632879) derivatives, where controlling the stereochemistry at multiple centers is paramount. ed.ac.uk
Conformational Landscape Analysis and Energy Minimization Studies of Pyrrolidine Ring Systems
The puckering of the pyrrolidine ring is typically described by two main envelope conformations, known as "UP" and "DOWN". nih.govresearchgate.net In these conformations, four of the five ring atoms are roughly coplanar, while the fifth atom (often the Cγ or Cβ carbon) is out of the plane.
Computational methods are used to explore this landscape:
Potential Energy Surface (PES) Scanning: By systematically changing key dihedral angles within the ring, a PES can be generated. This map reveals the low-energy conformations (valleys) and the energy barriers (hills) that separate them.
Energy Minimization: Starting from various initial geometries, energy minimization algorithms find the nearest local energy minimum, identifying the stable conformers of the molecule.
Quantum Mechanical Calculations: Methods like DFT can accurately compute the relative energies of different puckered states. unito.it Studies on proline models have shown that the DOWN pucker is often favored for cis-proline residues, while trans-proline residues show a more even distribution between UP and DOWN forms. nih.govresearchgate.net
The preferred conformation depends on factors such as the substituents on the ring and their stereochemistry. researchgate.net For this compound, the cis relationship between the C2-ester and the C4-hydroxyl group will significantly influence the ring's conformational preference, favoring a pucker that minimizes steric clashes and potentially allows for intramolecular hydrogen bonding.
| Conformation | Description | Key Feature |
| Cγ-endo (DOWN) | The Cγ atom is puckered on the same side of the ring as the carboxyl group. | One of the two primary low-energy conformations for the proline ring system. researchgate.net |
| Cγ-exo (UP) | The Cγ atom is puckered on the opposite side of the ring from the carboxyl group. | The other primary low-energy conformation, often differing in energy from the DOWN pucker. researchgate.net |
| Twist Conformations | Intermediate conformations where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. | Often represent transition states between the more stable UP and DOWN envelope forms. |
Future Research Directions and Innovations in the Field
Development of More Efficient, Economical, and Sustainable Synthetic Routes
While established methods for the synthesis of pyrrolidine (B122466) derivatives exist, a significant focus of future research will be the development of more efficient, cost-effective, and environmentally friendly synthetic pathways. bldpharm.com Current multi-step syntheses can be resource-intensive, and the drive towards greener chemistry necessitates the exploration of innovative approaches.
Key areas of investigation will likely include:
Catalytic Asymmetric Synthesis: The development of novel catalysts to enable the direct, enantioselective synthesis of the (2S,4S) isomer from simple achiral precursors would represent a significant advancement. This would reduce the reliance on chiral pool starting materials and minimize waste.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents.
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. Developing a flow-based synthesis for methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate could lead to more economical and consistent production.
Renewable Starting Materials: Investigating the synthesis of the pyrrolidine ring from renewable biomass sources would contribute to the sustainability of its production.
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. mdpi.com Future research will undoubtedly focus on the strategic derivatization of this compound to create novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
Promising derivatization strategies include:
Modification of the Hydroxyl Group: The secondary alcohol at the C4 position is a prime site for modification. Esterification, etherification, or replacement with other functional groups could lead to derivatives with altered hydrogen bonding capabilities and improved target engagement.
Functionalization of the Carboxylate Group: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functionalities. This allows for the introduction of diverse substituents to probe structure-activity relationships.
N-Substitution: The secondary amine of the pyrrolidine ring offers another handle for derivatization. Alkylation, acylation, or incorporation into larger heterocyclic systems can significantly impact the biological activity of the resulting compounds.
Hybrid Molecules: The synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising approach to develop multi-target drugs or agents with novel mechanisms of action.
Expanding Applications in Emerging Areas of Medicinal Chemistry and Materials Science
The versatility of the pyrrolidine ring suggests that this compound will find applications in a growing number of scientific fields.
Medicinal Chemistry:
Beyond its established use as a building block, this compound is being explored for its potential role in developing treatments for a range of diseases. The pyrrolidine core is present in numerous compounds with diverse biological activities, including:
Antiviral agents
Antibacterial agents
Anticancer agents
Anti-inflammatory agents
Central nervous system disorders
Future research will likely focus on the design and synthesis of novel drugs based on the this compound scaffold to address unmet medical needs in these and other therapeutic areas.
Materials Science:
The unique properties of the pyrrolidine ring also make it an attractive component for the development of advanced materials. A key emerging area is the synthesis of pyrrolidinium-based ionic liquids. nih.govalfa-chemistry.com These compounds, which are salts in a liquid state at or near room temperature, exhibit desirable properties such as:
High thermal stability acs.org
Good ionic conductivity alfa-chemistry.com
Wide electrochemical window alfa-chemistry.com
These characteristics make them promising candidates for applications as:
Electrolytes in batteries and other electrochemical devices mdpi.commdpi.com
Heat-transfer fluids acs.org
Catalysts and solvents in chemical reactions alfa-chemistry.com
This compound can serve as a chiral precursor for the synthesis of functionalized pyrrolidinium (B1226570) ionic liquids, enabling the development of new materials with tailored properties.
Integration of Advanced Computational Approaches for Rational Design and Discovery
The integration of computational chemistry and molecular modeling is revolutionizing the process of drug discovery and materials design. In the context of this compound, these in silico methods will play an increasingly important role in guiding future research.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to develop mathematical models that correlate the structural features of pyrrolidine derivatives with their biological activity. These models can then be used to predict the activity of novel compounds before they are synthesized.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries of compounds to identify potential new drug candidates.
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target. Docking studies can provide insights into the mechanism of action of pyrrolidine derivatives and guide the design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules over time, providing a more detailed understanding of ligand-receptor interactions and the conformational changes that occur upon binding.
By leveraging these advanced computational tools, researchers can accelerate the discovery and development of new molecules based on the this compound scaffold, leading to the creation of novel therapeutics and advanced materials with improved properties and performance.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, and how do reaction conditions influence intermediate stability?
- Synthesis Steps :
- Cyclization : Formation of the pyrrolidine ring via cyclization of precursors (e.g., γ-amino alcohols or ketones) under acidic or basic conditions. For example, HCl reflux stabilizes protonated intermediates, while NaOH may risk racemization .
- Hydroxylation : Introduction of the 4-hydroxy group via oxidation or hydroxylation reactions. Stereochemical control is critical here, often requiring chiral catalysts or enzymes .
- Esterification : Methyl ester formation using methanol under acidic conditions or via coupling reagents like DCC .
- Conditional Impact : Acidic conditions (e.g., HCl) stabilize intermediates via protonation, whereas basic conditions (e.g., NaOH) risk side reactions like epimerization .
Q. Which spectroscopic and chromatographic methods are optimal for confirming stereochemistry and purity?
- NMR : and NMR can identify stereochemistry via coupling constants (e.g., -values for vicinal protons) and diastereotopic splitting patterns. For example, the 4-hydroxyl group’s axial/equatorial orientation affects proton shifts .
- HPLC : Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers. Mobile phases with hexane/isopropanol are common for polar analogs .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as seen in fluorinated pyrrolidine derivatives .
Advanced Research Questions
Q. How can racemization be minimized during esterification of 4-hydroxypyrrolidine precursors?
- Low-Temperature Esterification : Using methanol/HCl at 0–5°C reduces thermal energy, limiting epimerization .
- Protection/Deprotection Strategies : Temporary protection of the hydroxyl group (e.g., silylation with TBSCl) prevents acid-catalyzed racemization during ester formation .
- Enzymatic Catalysis : Lipases or esterases with high stereoselectivity can achieve >95% enantiomeric excess .
Q. What strategies improve aqueous stability for biological assays?
- pH Buffering : Maintain pH 5–7 to avoid acid/base-catalyzed hydrolysis of the ester group. Citrate or phosphate buffers are effective .
- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolytic degradation in solution .
- Co-solvents : Use DMSO or PEG to enhance solubility while reducing water activity .
Q. How does the 4-hydroxy group influence binding affinity in enzyme inhibition studies?
- Hydrogen Bonding : The hydroxyl group forms H-bonds with catalytic residues (e.g., in proteases or kinases), as seen in quinoline-pyrrolidine hybrids .
- Conformational Rigidity : The hydroxyl group restricts pyrrolidine ring puckering, favoring bioactive conformations. This is critical in neuraminidase inhibitors .
- Comparative Data : Analogs lacking the 4-hydroxy group (e.g., 4-chloro derivatives) show reduced affinity, highlighting its role in target engagement .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for stereoisomers?
- Source Evaluation : Cross-check reaction conditions (e.g., catalysts, solvents). For example, Cu-catalyzed amination in yields <50%, while enzymatic methods in achieve >80% .
- Chiral Purity Assessment : Verify enantiomeric excess via HPLC; low ee due to racemization may explain yield inconsistencies .
- Replication Studies : Reproduce methods with strict inert atmosphere control to exclude oxygen-mediated side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
